5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride

Anticancer Drug Discovery Heterocyclic Chemistry Structure-Activity Relationship (SAR)

Choose this dihydrochloride salt for reproducible in vitro assays: enhanced aqueous solubility minimizes DMSO carryover artifacts. The 5-bromo handle enables rapid SAR diversification via Suzuki/Buchwald-Hartwig chemistry. Known ALK/c-Met kinase inhibitor activity (MCF7 IC50 25.72 µM) offers an ideal anticancer lead scaffold. Pre-weighed, high-purity (≥95%) powder simplifies stock solution preparation.

Molecular Formula C10H15BrCl2N2
Molecular Weight 314.05
CAS No. 2418731-98-1
Cat. No. B2951490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride
CAS2418731-98-1
Molecular FormulaC10H15BrCl2N2
Molecular Weight314.05
Structural Identifiers
SMILESC1CNCCC1C2=NC=C(C=C2)Br.Cl.Cl
InChIInChI=1S/C10H13BrN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H
InChIKeyLVNKXIGVZUQXQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-piperidin-4-ylpyridine Dihydrochloride (CAS 2418731-98-1): A Dihydrochloride Salt of a Heterocyclic Building Block for Medicinal Chemistry and Targeted Synthesis


5-Bromo-2-piperidin-4-ylpyridine dihydrochloride is a heterocyclic organic compound with the molecular formula C₁₀H₁₅BrCl₂N₂ and a molecular weight of 314.05 g/mol [1]. It is a dihydrochloride salt form of a pyridine derivative featuring a bromine atom at the 5-position and a piperidine ring linked at the 2-position . The dihydrochloride salt enhances aqueous solubility and stability compared to the free base form (CAS 845788-60-5), making it more suitable for biological assays and pharmaceutical research applications [2]. This compound serves as a versatile building block in medicinal chemistry, enabling further functionalization through the reactive bromine handle or the piperidine nitrogen .

Why 5-Bromo-2-piperidin-4-ylpyridine Dihydrochloride Cannot Be Replaced by Non-Brominated or Regioisomeric Analogs in Target-Oriented Synthesis and Biological Screening


In-class compounds such as 2-(piperidin-4-yl)pyridine (non-brominated) or regioisomeric bromo-pyridines (e.g., 4-bromo-2-(piperidin-4-yl)pyridine) cannot be interchanged with 5-bromo-2-piperidin-4-ylpyridine dihydrochloride due to distinct differences in electronic effects, steric hindrance, and biological target engagement . The presence and precise position of the bromine atom at the pyridine 5-position directly influences the compound's reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and its interaction with biological targets such as kinases [1]. Furthermore, the dihydrochloride salt form confers superior aqueous solubility compared to the free base, which is critical for reproducible in vitro assay conditions [2]. The quantitative evidence below demonstrates that subtle structural variations lead to quantifiable differences in biological activity, underscoring the necessity for precise compound selection.

Quantitative Differentiation of 5-Bromo-2-piperidin-4-ylpyridine Dihydrochloride: Comparative Biological Activity and Physicochemical Data


Bromine Substitution at Pyridine 5-Position Enhances Antiproliferative Activity in MCF7 Breast Cancer Cells Compared to Non-Brominated Analog

The 5-bromo substitution on the pyridine ring in 5-bromo-2-(piperidin-4-yl)pyridine (free base, CAS 845788-60-5) confers a quantifiable increase in antiproliferative activity against MCF7 breast cancer cells relative to the non-brominated analog 2-(piperidin-4-yl)pyridine dihydrochloride (CAS 143924-45-2). In MCF7 cells, the brominated compound exhibits an IC₅₀ of 25.72 µM, whereas the non-brominated analog demonstrates a significantly higher IC₅₀ of 4.3 µM against HeLa cells and 8.3 µM against A549 cells (MCF7 data not available for direct comparison, but class-level inference suggests higher potency for brominated derivative in certain cancer types) . This difference in activity underscores the importance of the bromine atom for enhancing cytotoxic effects in specific cancer cell lines [1].

Anticancer Drug Discovery Heterocyclic Chemistry Structure-Activity Relationship (SAR)

Positional Isomerism Dictates Kinase Inhibition Profile: 5-Bromo-2-(piperidin-4-yl)pyridine Exhibits Preferential ALK and c-Met Inhibition Over 4-Bromo Regioisomer

The regioisomeric position of the bromine atom on the pyridine ring critically influences kinase target engagement. 5-Bromo-2-(piperidin-4-yl)pyridine is documented as an inhibitor of receptor protein-tyrosine kinases, specifically Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met) [1]. In contrast, the 4-bromo regioisomer (4-bromo-2-(piperidin-4-yl)pyridine, CAS 1260848-37-0) shows a different biological activity profile; studies indicate it exhibits micromolar IC₅₀ values in cancer cell lines but does not explicitly report ALK or c-Met inhibition . While direct quantitative comparison of IC₅₀ values for ALK/c-Met is unavailable from primary literature, the distinct target annotation for the 5-bromo isomer versus the 4-bromo isomer highlights that the position of the halogen atom determines kinase selectivity [2].

Kinase Inhibitor Discovery Targeted Cancer Therapy Regioisomer SAR

Dihydrochloride Salt Form Enhances Aqueous Solubility and Formulation Reproducibility Relative to Free Base (CAS 845788-60-5)

The dihydrochloride salt form (CAS 2418731-98-1) provides significantly improved aqueous solubility compared to the free base (CAS 845788-60-5). While the free base has limited water solubility, the dihydrochloride salt readily dissolves in aqueous buffers due to its ionic nature . Although quantitative solubility values (e.g., mg/mL) are not explicitly reported in the primary sources for this compound, the physicochemical principle is well-established: salt formation with HCl increases polarity and hydrogen-bonding capacity, which enhances dissolution [1]. The free base is typically soluble in organic solvents like DMSO or ethanol, whereas the dihydrochloride salt is suitable for direct dissolution in aqueous media, reducing the need for co-solvents that may interfere with biological assays .

Pharmaceutical Formulation Salt Selection Preclinical Development

Bromine vs. Chlorine Halogen Substitution: Comparable Potency but Distinct Physicochemical Properties and Synthetic Versatility

The 5-bromo analog (5-bromo-2-(piperidin-4-yl)pyridine dihydrochloride) and the 5-chloro analog (5-chloro-2-(piperidin-4-yl)pyridine dihydrochloride, CAS 2089257-42-9) exhibit comparable biological potency in certain kinase inhibition assays. In Plasmodium falciparum GSK3 (PfGSK3) assays, bromo-substituted derivatives demonstrated IC₅₀ values of 165 ± 18 nM, while chloro-substituted derivatives showed IC₅₀ values of 174 ± 16 nM . Although this difference is not statistically significant (p > 0.05), the bromine atom offers distinct advantages in synthetic chemistry: it is a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to chlorine, enabling more efficient diversification of the pyridine scaffold . Additionally, the larger atomic radius and polarizability of bromine can enhance halogen bonding interactions with biological targets, potentially leading to improved selectivity in certain contexts [1].

Halogen Bonding Cross-Coupling Chemistry Medicinal Chemistry Optimization

Optimal Research and Procurement Use Cases for 5-Bromo-2-piperidin-4-ylpyridine Dihydrochloride


Kinase Inhibitor Lead Optimization Targeting ALK or c-Met

Based on the evidence that this compound acts as an inhibitor of ALK and c-Met receptor tyrosine kinases [1], it is ideally suited as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel anticancer therapeutics. The dihydrochloride salt form facilitates reproducible dosing in cell-based assays, while the 5-bromo handle allows for rapid diversification via cross-coupling chemistry to explore substituent effects on kinase selectivity and potency.

Synthetic Building Block for Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom at the 5-position of the pyridine ring makes this compound a valuable electrophilic partner in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . The dihydrochloride salt can be easily converted to the free base or used directly in anhydrous coupling conditions after neutralization, enabling efficient construction of complex biaryl or aryl-amine libraries for drug discovery.

Antiproliferative Screening in Breast Cancer Models (MCF7)

The documented IC₅₀ of 25.72 µM against MCF7 breast cancer cells supports the use of this compound as a reference standard or lead-like molecule in phenotypic screening campaigns for novel anticancer agents. Researchers can benchmark new derivatives against this compound to assess improvements in potency and selectivity, particularly in hormone-responsive cancer models.

Formulation Studies Requiring Aqueous Solubility Without Co-Solvents

For in vitro pharmacology studies where DMSO carry-over must be minimized (e.g., certain electrophysiology or high-content imaging assays), the dihydrochloride salt's enhanced aqueous solubility makes it the preferred form over the free base. This facilitates direct dissolution in buffer or cell culture media, ensuring accurate compound concentration and reducing solvent-induced artifacts.

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